molecular formula C7H11ClN2O B12989479 N-(2-Chloroethyl)-4-cyanobutanamide

N-(2-Chloroethyl)-4-cyanobutanamide

Cat. No.: B12989479
M. Wt: 174.63 g/mol
InChI Key: LYMZQLFEXUWOFA-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-4-cyanobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloroethyl group and a cyanobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-4-cyanobutanamide typically involves the reaction of 4-cyanobutanoyl chloride with 2-chloroethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where the reaction takes place under controlled conditions. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-4-cyanobutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The amide group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent. The reaction is usually conducted in anhydrous ether or tetrahydrofuran (THF).

    Oxidation Reactions: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used. These reactions are typically carried out in acidic or basic aqueous solutions.

Major Products Formed

    Substitution Reactions: The major products are substituted amides or thiol derivatives.

    Reduction Reactions: The major product is the corresponding amine.

    Oxidation Reactions: The major product is the corresponding carboxylic acid.

Scientific Research Applications

N-(2-Chloroethyl)-4-cyanobutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for compounds with anticancer activity.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-4-cyanobutanamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The cyano group can also interact with cellular enzymes, affecting their activity. These interactions can result in the disruption of cellular functions and ultimately lead to cell death.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloroethyl)-N-nitrosoureas: These compounds, such as carmustine and lomustine, are used as anticancer agents. They share the chloroethyl group with N-(2-Chloroethyl)-4-cyanobutanamide but have different functional groups that confer distinct biological activities.

    N-(2-Chloroethyl)-N-methylamine: This compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It also contains the chloroethyl group but lacks the cyano and amide functionalities.

Uniqueness

This compound is unique due to the presence of both the chloroethyl and cyano groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

N-(2-chloroethyl)-4-cyanobutanamide

InChI

InChI=1S/C7H11ClN2O/c8-4-6-10-7(11)3-1-2-5-9/h1-4,6H2,(H,10,11)

InChI Key

LYMZQLFEXUWOFA-UHFFFAOYSA-N

Canonical SMILES

C(CC#N)CC(=O)NCCCl

Origin of Product

United States

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